2-bromo-6-chloro-3-methanesulfonylpyridine
Description
2-Bromo-6-chloro-3-methanesulfonylpyridine (CAS: Not explicitly listed in provided evidence) is a halogenated and sulfonated pyridine derivative. Its structure features bromine and chlorine substituents at the 2- and 6-positions, respectively, and a methanesulfonyl group (-SO₂CH₃) at the 3-position. This combination of electron-withdrawing groups (EWGs) confers unique reactivity, influencing its solubility, stability, and utility in cross-coupling reactions or as a building block in pharmaceuticals and agrochemicals. However, the provided evidence lacks direct data on its synthesis, physical properties (e.g., melting point, solubility), or specific applications .
Properties
IUPAC Name |
2-bromo-6-chloro-3-methylsulfonylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO2S/c1-12(10,11)4-2-3-5(8)9-6(4)7/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHCSJNDCJTCDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N=C(C=C1)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.53 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-chloro-3-methanesulfonylpyridine typically involves the bromination and chlorination of a pyridine derivative, followed by the introduction of the methanesulfonyl group. One common method involves the reaction of 2-chloro-6-methylpyridine with bromine to form 2-bromo-6-chloro-3-methylpyridine. This intermediate is then treated with methanesulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-3-methanesulfonylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The methanesulfonyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed depend on the specific reaction and reagents used. For example, nucleophilic substitution with an amine can yield 2-amino-6-chloro-3-methanesulfonylpyridine, while a Suzuki-Miyaura coupling reaction can produce biaryl derivatives.
Scientific Research Applications
2-Bromo-6-chloro-3-methanesulfonylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of functional materials with specific properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-bromo-6-chloro-3-methanesulfonylpyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the methanesulfonyl group can enhance its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 2-bromo-6-chloro-3-methanesulfonylpyridine differ in substituent type, position, or functional groups, leading to distinct chemical and physical properties. Below is a comparative analysis based on structurally related compounds identified in the evidence:
Table 1: Structural and Functional Group Comparison
Key Findings :
Substituent Effects on Reactivity: The methanesulfonyl group in the target compound (vs. nitro or methyl in analogs) enhances electrophilicity at the pyridine ring, making it more reactive in nucleophilic aromatic substitution (SNAr) compared to methyl-substituted analogs like 2-bromo-6-chloro-4-methylpyridine . Nitro-substituted analogs (e.g., 2-bromo-6-chloro-3-nitropyridine) exhibit higher polarity and oxidative instability, limiting their utility in non-polar solvents .
Steric and Electronic Influences :
- The methyl group in 2-bromo-3-methylpyridine reduces steric hindrance compared to bulkier substituents (e.g., methanesulfonyl), favoring applications in coordination chemistry .
- Amine-substituted analogs (e.g., 2-bromo-6-chloro-5-methylpyridin-3-amine) demonstrate enhanced nucleophilicity, enabling participation in Pd-catalyzed cross-coupling reactions, whereas methanesulfonyl groups may act as directing groups in metalation reactions .
Thermal Stability :
- Methanesulfonyl groups generally confer higher thermal stability compared to nitro groups due to weaker electron-withdrawing effects and reduced resonance destabilization .
Biological Activity
2-Bromo-6-chloro-3-methanesulfonylpyridine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₇H₈BrClN₁O₂S
- Molecular Weight : 163.56 g/mol
This compound features a pyridine ring substituted with bromine, chlorine, and a methanesulfonyl group, which contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The methanesulfonyl group can act as an electrophile, enabling the compound to form covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may interact with specific receptors involved in inflammatory and immune responses, influencing signaling pathways that regulate cellular functions.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in the development of antibacterial agents.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, particularly in conditions such as myocardial inflammation and sepsis. It appears to reduce cardiomyocyte damage and improve cardiac function following ischemic events .
- Potential Anticancer Properties : Some derivatives of this compound are being investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells.
Case Studies
- Cardiac Applications : In a study involving myocardial infarction models, treatment with this compound resulted in improved left ventricular ejection fraction and reduced infarction size compared to control groups. This suggests a protective effect on cardiac tissue during acute inflammation phases .
- Antimicrobial Studies : Various derivatives of the compound have been tested against bacterial strains, showing significant inhibitory effects. The structure-activity relationship (SAR) studies indicate that modifications to the halogen substituents can enhance antimicrobial efficacy.
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
